molecular formula C21H26N2O5S B216487 2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B216487
M. Wt: 418.5 g/mol
InChI Key: VDVMTZSONPLRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a synthetic organic compound It is characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring, a piperidine sulfonyl group attached to the phenyl ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methyl-piperidine, is reacted with chlorosulfonic acid to form 4-methyl-piperidine-1-sulfonyl chloride.

    Coupling with the phenyl ring: The sulfonyl chloride is then reacted with 4-aminophenyl to form 4-(4-methyl-piperidine-1-sulfonyl)-phenylamine.

    Formation of the benzamide: Finally, the phenylamine derivative is coupled with 2,6-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenol
  • 2,6-Dimethoxy-4-(4-methyl-piperidine-1-sulfonyl)-pyridine

Uniqueness

2,6-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O5S/c1-15-11-13-23(14-12-15)29(25,26)17-9-7-16(8-10-17)22-21(24)20-18(27-2)5-4-6-19(20)28-3/h4-10,15H,11-14H2,1-3H3,(H,22,24)

InChI Key

VDVMTZSONPLRLI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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